(2S,3S)-2-formyl-3-phenyloxirane
Description
Properties
CAS No. |
121651-02-3 |
|---|---|
Molecular Formula |
C9H8O2 |
Molecular Weight |
148.16 g/mol |
IUPAC Name |
(2S,3S)-3-phenyloxirane-2-carbaldehyde |
InChI |
InChI=1S/C9H8O2/c10-6-8-9(11-8)7-4-2-1-3-5-7/h1-6,8-9H/t8-,9+/m1/s1 |
InChI Key |
MNDACYSEJXGHML-RKDXNWHRSA-N |
SMILES |
C1=CC=C(C=C1)C2C(O2)C=O |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H]2[C@H](O2)C=O |
Canonical SMILES |
C1=CC=C(C=C1)C2C(O2)C=O |
Synonyms |
Oxiranecarboxaldehyde, 3-phenyl-, (2S,3R)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues in the Oxirane Family
Key Compounds for Comparison :
(2S,3R)-2-Decyl-3-(5-methylhexyl)oxirane ()
(2S)-2-Ethenyl-2-methyloxirane ()
(2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(naphthalen-2-yl)propanoic acid ()
Table 1: Structural and Functional Group Comparisons
| Compound Name | Substituents (C2, C3) | Functional Groups | Stereochemistry | Key Applications |
|---|---|---|---|---|
| (2S,3S)-2-Formyl-3-phenyloxirane | Formyl (-CHO), Phenyl (-C₆H₅) | Epoxide, Aldehyde | 2S,3S | Chiral synthesis, intermediates |
| (2S,3R)-2-Decyl-3-(5-methylhexyl)oxirane | Decyl (-C₁₀H₂₁), 5-methylhexyl | Epoxide, Alkyl chains | 2S,3R | Surfactants, lipid analogs |
| (2S)-2-Ethenyl-2-methyloxirane | Ethenyl (-CH₂CH₂), Methyl (-CH₃) | Epoxide, Alkene | 2S | Polymer precursors |
| (2S,3S)-3-(Boc-amino)-2-hydroxy acid | Boc-amino, Naphthyl | Carboxylic acid, Hydroxy, Amine | 2S,3S | Peptide mimetics, drug design |
Key Observations :
- Substituent Effects : The formyl group in the target compound enhances electrophilicity compared to alkyl-substituted epoxides (e.g., decyl/methylhexyl in ), favoring nucleophilic ring-opening reactions.
- Stereochemical Influence : The 2S,3S configuration contrasts with 2S,3R in , which alters diastereoselectivity in reactions with chiral nucleophiles.
- Reactivity : Unlike the ethenyl group in , the phenyl group in the target compound stabilizes transition states via π-π interactions, critical in asymmetric catalysis .
Physical and Chemical Properties
Table 2: Comparative Physicochemical Data
Notes:
Preparation Methods
Azide Opening and Staudinger Reaction
The resolved sodium phenylglycidates undergo nucleophilic opening with sodium azide to form hydroxy azido carboxylic acids. Subsequent esterification with diazomethane yields methyl hydroxy azido esters (3), which react with triphenylphosphine to form oxazaphospholidines (4). Thermal decomposition of 4 via Kugelrohr distillation produces methyl aziridine-2-carboxylates (5) with retention of stereochemistry (Table 1).
Table 1: Stereochemical Outcomes of Aziridine Formation
| Starting Isomer | Product (5) | Yield (%) | e.e. (%) |
|---|---|---|---|
| (2S,3R)-2E | (2S,3S)-5E | 65 | 98 |
| (2R,3S)-2E | (2R,3R)-5E | 62 | 97 |
Sharpless Asymmetric Epoxidation
Sharpless asymmetric epoxidation enables enantioselective synthesis of epoxy alcohols, which are oxidized to the target aldehyde. Using D-(-)-diethyl tartrate as a chiral ligand, trans-cinnamyl alcohol is epoxidized to (2S,3S)-3-phenyloxirane-2-methanol with >90% e.e.. This epoxy alcohol serves as a key intermediate for subsequent oxidation.
Swern Oxidation to Epoxy Aldehyde
The Swern oxidation, employing oxalyl chloride and dimethyl sulfide, converts (2S,3S)-3-phenyloxirane-2-methanol to (2S,3S)-2-formyl-3-phenyloxirane in 75% yield (Scheme 1). Critical to avoiding over-oxidation, the reaction is conducted at -78°C, with triethylamine facilitating the elimination step.
Scheme 1: Swern Oxidation Pathway
Protective Group Strategies
Tosylation and Functionalization
(2S,3S)-3-Phenyl-2-tosyloxymethyloxirane (212) is synthesized via tosylation of the corresponding epoxy alcohol using p-toluenesulfonyl chloride in pyridine. The tosyl group acts as a leaving group, enabling nucleophilic displacement to introduce formyl groups. Hydrolysis of 212 under basic conditions followed by oxidation with pyridinium chlorochromate (PCC) yields the target aldehyde in 68% yield.
Comparative Analysis of Methods
Table 2: Efficiency of Synthetic Routes
| Method | Starting Material | Yield (%) | e.e. (%) | Key Advantage |
|---|---|---|---|---|
| Darzens/Resolution | Benzaldehyde | 65 | 98 | High stereopurity |
| Sharpless/Swern | Cinnamyl alcohol | 75 | 95 | Scalability |
| Tosylation/Oxidation | Epoxy alcohol | 68 | 90 | Functional group tolerance |
The Sharpless/Swern route offers superior scalability, while the Darzens method provides exceptional enantiomeric purity. Protective group strategies, though lower yielding, accommodate complex substrates.
Stereochemical Considerations
The (2S,3S) configuration is confirmed via -NMR of Mosher esters, revealing coupling constants () of 6.0 Hz for cis protons and 2.2 Hz for trans protons. X-ray crystallography of intermediate oxazaphospholidines (4Z) further validates stereochemical assignments .
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